Enviroxime

Description

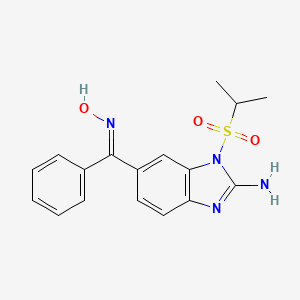

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-CAPFRKAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222628 | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63198-97-0, 72301-79-2 | |

| Record name | Viroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENVIROXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Evolving Target of Enviroxime in Enterovirus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that has long been recognized for its inhibitory effects on the replication of a broad range of enteroviruses and rhinoviruses.[1] Initially, the antiviral activity of this compound was attributed to its interaction with the viral non-structural protein 3A.[2][3] However, subsequent research has unveiled a more intricate mechanism of action, highlighting the crucial role of host factors in mediating its antiviral effects. This technical guide provides an in-depth exploration of the molecular targets of this compound and this compound-like compounds, detailing the experimental evidence and methodologies that have shaped our current understanding.

The Tripartite Target: Viral 3A, Host PI4KB, and Host OSBP

The antiviral action of this compound and its analogs is now understood to revolve around a complex interplay between the enteroviral protein 3A and two key host proteins: phosphatidylinositol 4-kinase III beta (PI4KB) and oxysterol-binding protein (OSBP).[4][5] Enteroviruses remodel host cell membranes to create replication organelles (ROs), and this process is heavily dependent on the manipulation of host lipid metabolism. The 3A protein plays a pivotal role in this process by recruiting PI4KB to the replication sites.[4][6] PI4KB, in turn, generates phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the recruitment of other viral and host factors, including OSBP.[7][8] OSBP then facilitates the transport of cholesterol to the replication organelles in exchange for PI4P, a critical step for the structural integrity and function of these viral replication factories.[7][8]

This compound and similar compounds disrupt this intricate process. They are broadly classified into two groups:

-

Major this compound-like Compounds: This group, which includes this compound itself, directly inhibits the enzymatic activity of the host protein PI4KB.[7][9]

-

Minor this compound-like Compounds: These compounds do not directly inhibit PI4KB but instead target the host protein OSBP, interfering with its lipid transport function.[5][10]

Interestingly, resistance to both classes of compounds often maps to mutations in the viral 3A protein.[2][11] This suggests that 3A is a central player that interacts with or influences the conformation of the host factors, and mutations in 3A can render the replication process less dependent on the specific host functions targeted by these drugs.

Quantitative Antiviral Activity

The antiviral potency of this compound and related compounds has been quantified against various enteroviruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| This compound | Poliovirus | - | - | [1][10] |

| This compound | Rhinovirus | - | - | [1] |

| This compound | EV-D68 | RD | 0.05 - 0.10 | [2] |

| BF738735 (PI4KB inhibitor) | Various Enteroviruses | - | 0.004 - 0.071 | [12][13] |

| Compound 1 (PI4KB inhibitor) | Various Enteroviruses | - | 0.004 - 0.071 | [13] |

| T-00127-HEV1 (PI4KB inhibitor) | Poliovirus pseudovirus | RD | 0.77 | [8] |

| T-00127-HEV1 (PI4KB inhibitor) | EV71 | RD | 0.73 | [8] |

| AL-9 (PI4KIIIα inhibitor) | HCV (genotype 1b) | - | 0.29 | [8] |

| AL-9 (PI4KIIIα inhibitor) | HCV (genotype 2a) | - | 0.75 | [8] |

| Pipinib (PI4KB inhibitor) | - | - | 2.2 (IC50) | [8] |

| MI 14 (PI4KIIIβ inhibitor) | CVB3 | - | - | [5] |

| MI 14 (PI4KIIIβ inhibitor) | HRVM | - | - | [5] |

| Compound 12b (Fluoxetine analog) | Various Enteroviruses | - | 0.0029 - 1.39 | [11] |

| E151 | EV-A71 | - | 2.39 - 28.12 | [14] |

| Compound 6g | RV-A21 | - | 0.078 | [14] |

| Compound 6g | RV-A71 | - | 0.015 | [14] |

| Compound 6g | RV-B14 | - | 0.083 | [14] |

| Compound 6g | PV3 | - | 0.063 | [14] |

| ALD | EV-A71 | - | 0.0085 | [14] |

| NLD | EV-A71 | - | 0.000025 | [14] |

| Compound | Kinase | IC50 (nM) | Reference |

| BF738735 | PI4KIIIβ | 5.7 | [12] |

| BF738735 | PI4KIIIα | 1700 | [12] |

| T-00127-HEV1 | PI4KB | 60 | [8] |

| PIK-93 | PI4KIIIβ | 19 | [8] |

| PIK-93 | PI3Kγ | 16 | [8] |

| PIK-93 | PI3Kα | 39 | [8] |

| UCB9608 | PI4KIIIβ | 11 | [8] |

| KR-27370 | PI4KIIIβ | 3.1 | [4] |

| KR-27370 | PI4KIIIα | 15.8 | [4] |

| KDU731 | C. parvum PI4K | 25 | [4] |

| UCT943 | P. falciparum PI4K | 23 | [4] |

| CHMFL-PI4K-127 | P. falciparum PI4K | 0.9 | [4] |

| AL-9 | PI4KIIIα | 570 | [4] |

Experimental Protocols

In Vitro PI4KB Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI4KB.

Materials:

-

Recombinant human PI4KB enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate: Phosphatidylinositol (PI)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

96-well plates

Procedure (using ADP-Glo™ Kit):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the diluted compound, PI4KB enzyme, and the PI substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9][15]

siRNA Sensitization Assay

This assay identifies the cellular target of an antiviral compound by observing if the knockdown of a specific gene enhances the compound's antiviral activity.

Materials:

-

HeLa or other susceptible cells

-

siRNA targeting the gene of interest (e.g., PI4KB, OSBP) and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Enterovirus stock

-

Test compound

-

Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

-

Seed cells in 96-well plates.

-

Transfect cells with the specific siRNA or control siRNA.

-

After 48-72 hours, infect the cells with an enterovirus at a specific multiplicity of infection (MOI).

-

Immediately after infection, add serial dilutions of the test compound.

-

Incubate for a period sufficient to observe cytopathic effect (CPE) (e.g., 48-72 hours).

-

Measure cell viability to determine the antiviral activity of the compound in the presence and absence of the specific gene knockdown.

-

An enhanced antiviral effect in cells with the specific gene knockdown suggests that the gene product is the target of the compound.[16][17]

Generation and Sequencing of Resistant Mutants

This method is used to identify the viral protein target of an antiviral compound by selecting for and characterizing viruses that can replicate in the presence of the drug.

Materials:

-

Susceptible cell line

-

Enterovirus stock

-

Test compound

-

Agarose for plaque assays

-

Viral RNA extraction kit

-

RT-PCR reagents

-

Sanger or next-generation sequencing platform

Procedure:

-

Perform a plaque assay of the enterovirus in the presence of a selective concentration of the test compound.

-

Isolate individual viral plaques that form in the presence of the compound.

-

Amplify the resistant virus isolates in the presence of the compound.

-

Extract viral RNA from the resistant isolates.

-

Perform RT-PCR to amplify the region of the viral genome suspected to be the target (e.g., the P2 and P3 regions encoding non-structural proteins).

-

Sequence the PCR products to identify mutations that are not present in the wild-type virus.

-

Confirm that the identified mutations confer resistance by reverse genetics, introducing the mutation into an infectious clone of the wild-type virus and testing its susceptibility to the compound.[18][19]

Visualizations

Caption: Signaling pathway of enterovirus replication hijacking host factors and the targets of this compound.

Caption: Experimental workflow for identifying the molecular target of an antiviral compound.

References

- 1. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PI4K | DC Chemicals [dcchemicals.com]

- 6. Identification of a broad-spectrum inhibitor of virus RNA synthesis: validation of a prototype virus-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]

- 13. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. RNA interference for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Swarms of chemically modified antiviral siRNA targeting herpes simplex virus infection in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Genome Sequencing of Enteroviruses Species A to D by High-Throughput Sequencing: Application for Viral Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole-Genome Sequencing of Human Enteroviruses from Clinical Samples by Nanopore Direct RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Enviroxime: A Technical Deep Dive into its Discovery, Mechanism, and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime, a benzimidazole derivative, emerged in the late 20th century as a potent inhibitor of picornaviruses, the family of viruses responsible for a wide range of human diseases including the common cold (rhinoviruses) and poliomyelitis (poliovirus).[1][2][3] Its discovery sparked significant interest in the development of antiviral therapies targeting this viral family. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental data and methodologies that defined its scientific journey.

Discovery and Synthesis

This compound, chemically known as 2-amino-1-(isopropylsulfonyl)-6-(1-phenyl-1-propenyl)benzimidazole, was synthesized as part of a program aimed at identifying broad-spectrum antiviral agents.[4] The synthesis of this compound and its analogs involves a multi-step process, a general representation of which is outlined below.

Representative Synthesis Scheme

A general route for the synthesis of vinylacetylene analogs of this compound has been described. The process typically begins with a Friedel-Crafts reaction to produce a benzophenone intermediate. This is followed by catalytic hydrogenation to form a diaminobenzophenone. Selective sulfonylation of the more nucleophilic amino group is then carried out. Finally, the benzimidazole ketone is completed by reaction with cyanogen bromide in the presence of a base.[4]

Antiviral Activity and Spectrum

This compound demonstrated potent in vitro activity against a broad range of rhinoviruses and enteroviruses.[2][3] Its efficacy was evaluated using various cell-based assays, with key quantitative data summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC50 / MIC (µM) | Reference |

| Poliovirus Type 1 | FL Cells | Plaque Inhibition | 0.2 | [5] |

| Poliovirus | L2OB | CPE Inhibition | 0.06 µg/ml | [6] |

| Rubella Virus | HeLa/WISH | CPE Inhibition | 0.125 µg/ml | [6] |

| Enterovirus 71 (EV-A71) | RD Cells | CPE Inhibition | 0.06 ± 0.001 | [7] |

| Enterovirus 71 (EV-A71) | RD Cells | RNA Yield Reduction | 0.2 ± 0.04 | [7] |

| Enterovirus 71 (EV-A71) | HIOs | CPE Inhibition | 0.4 ± 0.2 | [7] |

| Enterovirus 71 (EV-A71) | HIOs | RNA Yield Reduction | 1.4 ± 0.3 | [7] |

IC50: 50% inhibitory concentration; MIC: Minimum inhibitory concentration; CPE: Cytopathic effect; HIOs: Human intestinal organoids.

Table 2: Cytotoxicity of this compound

| Cell Line | MTC / CC50 (µg/ml) | Therapeutic Index (TI) | Reference |

| L2OB | 32 | 533 (calculated from MIC) | [6] |

| HeLa | >32 | >256 (calculated from MIC) | [6] |

| WISH | >32 | >256 (calculated from MIC) | [6] |

| RD | >32 | >533 (calculated from MIC) | [6] |

MTC: Minimal toxic concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/IC50 or MTC/MIC).

Mechanism of Action: Targeting the Viral 3A Protein

Extensive research into the mechanism of action of this compound revealed that it does not target host cell machinery but rather a specific viral protein. The primary target of this compound is the non-structural protein 3A of picornaviruses.[1][4]

This compound's interaction with the 3A protein disrupts the viral RNA replication process. Specifically, it has been shown to preferentially inhibit the synthesis of the positive-strand viral RNA.[1][4] The 3A protein is believed to be a crucial component of the viral replication complex, which assembles on intracellular membranes. By targeting 3A, this compound effectively cripples the virus's ability to produce new copies of its genome.[1]

Resistance Studies

Interestingly, attempts to generate viral mutants with high-level resistance to this compound by significantly increasing the IC50 were largely unsuccessful.[3][4] However, drug-sensitive mutants could be selected. Mapping of these mutations consistently identified the 3A coding region as the genetic determinant of sensitivity, further solidifying the role of the 3A protein as the drug's target.[1][4]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates and grow to confluence.

-

Virus Preparation: Prepare serial dilutions of the picornavirus stock in a serum-free medium.

-

Infection: Remove the growth medium from the confluent cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., MEM containing 2% FBS and 0.5% agarose).

-

Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the this compound-containing agarose medium.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining and Counting: Fix the cells with a solution of formaldehyde and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). The IC50 is determined as the concentration of this compound that reduces the number of plaques by 50%.

Viral RNA Synthesis Inhibition Assay

-

Cell Infection: Infect confluent monolayers of a suitable host cell line with a high multiplicity of infection (MOI) of the picornavirus.

-

Drug Treatment: Add this compound at various concentrations to the infected cells at a specific time post-infection (e.g., 2 hours).

-

Metabolic Labeling: At a later time point (e.g., 4 hours post-infection), add a radiolabeled RNA precursor, such as [3H]-uridine, to the culture medium.

-

RNA Extraction: After a defined labeling period (e.g., 2 hours), lyse the cells and extract the total RNA.

-

Measurement of Radioactivity: Quantify the amount of incorporated [3H]-uridine in the RNA samples using a scintillation counter.

-

Data Analysis: Compare the level of RNA synthesis in this compound-treated cells to that in untreated control cells to determine the extent of inhibition.

Clinical Development and Challenges

Despite its promising in vitro antiviral activity, the clinical development of this compound was ultimately halted.[1] Clinical trials in humans for the treatment of the common cold revealed two major drawbacks:

-

Poor Oral Bioavailability: The compound was not well absorbed when administered orally, limiting its systemic efficacy.[1]

-

Adverse Side Effects: this compound was associated with emetic side effects (nausea and vomiting).[1]

Intranasal administration was explored as an alternative delivery route to bypass the issues with oral bioavailability for treating rhinovirus infections. However, clinical trials with intranasal formulations also failed to demonstrate a consistent and statistically significant therapeutic effect against naturally occurring common colds.[2][8][9]

Table 3: Summary of this compound Clinical Trials

| Indication | Route of Administration | Key Findings | Outcome | Reference |

| Common Cold (Rhinovirus) | Oral | Poor bioavailability, emetic side effects. | Development for oral use discontinued. | [1] |

| Common Cold (Rhinovirus) | Intranasal | No consistent, statistically significant therapeutic benefit observed. | Further clinical development was terminated. | [2][8][9] |

Development of Analogs and Second-Generation Compounds

The challenges encountered with this compound did not entirely extinguish interest in this class of compounds. The potent antiviral activity and the well-defined mechanism of action provided a strong rationale for developing analogs with improved pharmacokinetic properties and a better side-effect profile.[4][10] Research efforts focused on modifying the chemical structure of this compound to enhance oral bioavailability and reduce adverse effects, leading to the synthesis of various vinylacetylene analogs.[4]

Conclusion

This compound represents a significant chapter in the history of antiviral drug discovery. It was a pioneering compound that demonstrated the feasibility of targeting a specific non-structural viral protein to inhibit picornavirus replication. While its own clinical development was unsuccessful, the knowledge gained from studying this compound has been invaluable. It validated the viral 3A protein as a viable antiviral target and provided a chemical scaffold for the design of new generations of picornavirus inhibitors. The story of this compound serves as a critical case study for drug development professionals, highlighting the importance of not only in vitro potency but also favorable pharmacokinetic and safety profiles for the successful translation of a compound from the laboratory to the clinic.

References

- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Controlled trial of this compound against natural rhinovirus infections in a community - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Controlled trial of this compound against natural rhinovirus infections in a community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime is a benzimidazole derivative that has demonstrated potent in vitro activity against a broad spectrum of rhinoviruses and enteroviruses, the primary causative agents of the common cold and other significant human diseases. Its mechanism of action involves the inhibition of viral RNA replication, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of its antiviral efficacy, mechanism of action, and relevant experimental methodologies are presented to serve as a valuable resource for researchers in the fields of virology and antiviral drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-2-amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime, is a substituted benzimidazole. Its chemical structure is characterized by a central benzimidazole core, an isopropylsulfonyl group at the N1 position, an amino group at the C2 position, and a benzoyl oxime moiety at the C6 position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₄O₃S | PubChem |

| Molecular Weight | 358.4 g/mol | PubChem |

| Appearance | White to off-white solid | MedchemExpress.com[1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | MedchemExpress.com[1] |

| Calculated logP | 3.1 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

Antiviral Activity

This compound exhibits potent and broad-spectrum activity against numerous serotypes of human rhinoviruses (HRV) and other enteroviruses. Its efficacy is typically evaluated through in vitro cell-based assays that measure the inhibition of viral replication.

In Vitro Antiviral Efficacy

The antiviral activity of this compound is quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%. The following table compiles reported EC₅₀ and IC₅₀ values for this compound against various picornaviruses.

| Virus Serotype | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Source |

| Enterovirus 71 (EV71) | RD Cells | Plaque Reduction | 0.15 | Developments towards antiviral therapies against enterovirus 71[1] |

| Enterovirus 71 (EV71) | HIOs | CPE Inhibition | 0.4 ± 0.2 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |

| Enterovirus 71 (EV71) | HIOs | RNA Yield Reduction | 1.4 ± 0.3 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |

| Enterovirus 71 (EV71) | RD Cells | CPE Inhibition | 0.06 ± 0.001 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |

| Enterovirus 71 (EV71) | RD Cells | RNA Yield Reduction | 0.2 ± 0.04 | CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2] |

| Human Rhinovirus (15 serotypes) | - | Plaque Reduction | 0.17 - 1.0 | The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2] |

| Human Rhinovirus (various serotypes) | - | Cell Protection | 0.03 - 0.2 | The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2] |

Mechanism of Action

This compound's antiviral effect stems from its ability to inhibit the replication of viral RNA.[3] The primary target of this compound is the viral non-structural protein 3A.[3] The interaction of this compound with protein 3A disrupts the formation and function of the viral replication complex, which is essential for the synthesis of new viral RNA genomes.[3][4]

Signaling Pathway of this compound's Antiviral Action

This compound's mechanism involves a complex interplay between the viral protein 3A and host cell factors. The binding of this compound to 3A is thought to interfere with the recruitment of essential host proteins, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1), to the replication organelles.[4][5] This disruption prevents the formation of a functional replication complex, leading to the inhibition of viral RNA synthesis, particularly the production of the plus-strand RNA.[3] Furthermore, there is evidence to suggest that this compound and its analogs may also interfere with viral polyprotein processing.[1]

Figure 1: Signaling pathway of this compound's antiviral action.

Resistance

Viral resistance to this compound has been mapped to mutations within the coding region of the 3A protein.[3][6] These mutations likely alter the binding site of the drug, thereby reducing its inhibitory effect. The identification of these resistance mutations provides strong evidence for the direct or indirect interaction of this compound with the 3A protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the antiviral properties of compounds like this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectious virus titer and for determining the antiviral activity of a compound.

Workflow:

Figure 2: Workflow for a typical plaque reduction assay.

Detailed Methodology (Example for Rhinovirus):

-

Cell Culture: HeLa cells are seeded in 6-well plates and cultured until they form a confluent monolayer.[7]

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in Eagle's Minimum Essential Medium (EMEM) to the desired concentrations.

-

Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a dilution of human rhinovirus (e.g., HRV-14 or HRV-16) calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[7]

-

Treatment and Overlay: After a 1-hour adsorption period at 33°C, the virus inoculum is removed, and the cells are overlaid with EMEM containing 0.7% low-melt agarose and the various concentrations of this compound.[7]

-

Incubation: The plates are incubated at 33°C in a 5% CO₂ atmosphere for 3 days.[7]

-

Staining and Quantification: The cells are fixed with 1% buffered formaldehyde and stained with crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted. The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[7]

RNA Dot Blot Analysis

This technique is used to detect and quantify specific RNA molecules, such as viral RNA, in a sample. It was instrumental in demonstrating that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[3]

Workflow:

Figure 3: Workflow for RNA dot blot analysis of viral RNA.

Detailed Methodology (Example for Poliovirus):

-

Cell Infection and Treatment: HeLa cells are infected with poliovirus type 1 in the presence of this compound or a vehicle control (DMSO).[3]

-

RNA Extraction: At different time points post-infection, total cellular RNA is extracted from the cells.

-

RNA Application to Membrane: The extracted RNA is denatured and applied as dots to a nylon membrane.

-

Hybridization: The membrane is hybridized with a ³²P-labeled DNA probe that is complementary to either the plus- or minus-strand of the poliovirus RNA.

-

Washing and Detection: The membrane is washed to remove any unbound probe, and the radioactive signal is detected by autoradiography.

-

Analysis: The intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand viral RNA in the presence and absence of this compound.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence, such as the gene encoding the viral 3A protein. It is a critical tool for identifying the genetic basis of drug resistance and for studying the structure-function relationships of proteins.[6]

Workflow:

Figure 4: Workflow for site-directed mutagenesis of the viral 3A protein.

Detailed Methodology (Example for Rhinovirus 14):

-

Primer Design: Oligonucleotide primers are designed to be complementary to the region of the rhinovirus 14 3A gene where the mutation is to be introduced, with the desired nucleotide change in the middle of the primer.

-

PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the full-length cDNA of rhinovirus 14 as the template.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested by adding the restriction enzyme DpnI directly to the PCR reaction.

-

Transformation: The resulting mutated plasmids are transformed into competent E. coli cells.

-

Screening and Sequencing: Plasmids are isolated from individual bacterial colonies and sequenced to confirm the presence of the intended mutation in the 3A gene.

-

Functional Analysis: The mutated cDNA is then used to generate infectious virus, which is subsequently tested for its susceptibility to this compound in a plaque reduction assay to confirm that the mutation confers resistance.

Pharmacokinetics

While this compound has demonstrated potent in vitro antiviral activity, its clinical development has been hampered by poor pharmacokinetic properties, including low oral bioavailability.[1] Studies in animal models have been conducted to evaluate its ADME profile.

A study on vinylacetylene analogs of this compound reported that a p-fluoro derivative exhibited oral bioavailability in Rhesus monkeys.[8] However, specific quantitative pharmacokinetic parameters for the parent this compound molecule are not extensively detailed in the readily available literature, which has been a significant hurdle in its progression as a therapeutic agent.

Conclusion

This compound remains a significant tool for the study of picornavirus replication due to its well-defined mechanism of action targeting the viral 3A protein. Its potent and broad-spectrum in vitro activity highlights the potential of targeting this viral protein for the development of new antiviral therapies. However, the challenges associated with its pharmacokinetic profile underscore the importance of optimizing drug-like properties in the early stages of antiviral drug discovery. Further research into the structural basis of this compound's interaction with the 3A protein and its host factor partners could pave the way for the design of new, more effective, and bioavailable inhibitors of rhinovirus and enterovirus replication.

References

- 1. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Immunization with Live Human Rhinovirus (HRV) 16 Induces Protection in Cotton Rats against HRV14 Infection [frontiersin.org]

- 8. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiviral Spectrum of Enviroxime and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the antiviral activity, mechanism of action, and experimental evaluation of Enviroxime and its related benzimidazole analogs. It is intended to serve as a technical resource for researchers in the fields of virology and medicinal chemistry.

Introduction

This compound is a benzimidazole derivative that exhibits a potent and broad-spectrum inhibitory activity against picornaviruses in vitro.[1] It was one of the early antiviral compounds to be extensively studied for the treatment of the common cold, which is primarily caused by human rhinoviruses (HRV).[2][3] Although its clinical development was halted due to poor oral bioavailability and adverse side effects, this compound remains a critical tool for studying picornavirus replication.[3][4] Subsequent research has led to the synthesis of numerous analogs with improved pharmacological properties and has provided significant insights into its mechanism of action, revealing a complex interplay between the compound, a host cell kinase, and a viral nonstructural protein.[3][4][5]

Antiviral Spectrum and Potency

This compound and its analogs demonstrate potent activity against a wide range of viruses within the Picornaviridae family, which includes the genera Enterovirus (e.g., polioviruses, coxsackieviruses, enterovirus 71) and Rhinovirus.[1][6] The activity is generally broad across numerous serotypes.

Quantitative Data: In Vitro Antiviral Activity

The antiviral potency of this compound and its analogs is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral activity (e.g., cytopathic effect, plaque formation, or viral yield) by 50%. The cytotoxicity of the compounds is concurrently measured as the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀/IC₅₀ yields the selectivity index (SI), a key measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound and Analogs against Picornaviruses

| Compound | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| This compound | Poliovirus Type 1 | Plaque Inhibition | 0.2 | >100 | >500 | [7] |

| This compound | Human Rhinovirus 14 | Not Specified | - | - | - | [6] |

| Compound 1* | Coxsackievirus B3 | CPE Assay | 0.004 | 11 | 2750 | [8] |

| Compound 1* | Enterovirus 71 | CPE Assay | 0.005 | 11 | 2200 | [8] |

| Compound 1* | Human Rhinovirus A2 | CPE Assay | 0.071 | 65 | 915 | [8] |

| Compound 1* | Human Rhinovirus B14 | CPE Assay | 0.015 | 65 | 4333 | [8] |

| T-00127-HEV1 | Poliovirus | Not Specified | - | - | - | [5] |

| GW5074 | Poliovirus | Not Specified | - | - | - | [5][9] |

| Vinylacetylene Analog 12 | Poliovirus | Not Specified | Potent Inhibitor | - | - | [3] |

| Vinylacetylene Analog 12 | Coxsackie A21 | In vivo model | Efficacious | - | - | [10] |

*Compound 1 is a novel broad-spectrum enterovirus inhibitor with an this compound-like mechanism of action.[8]

Mechanism of Action

The mechanism of action for this compound has been a subject of extensive research. Early studies focusing on drug-resistant mutants consistently identified mutations in the viral nonstructural protein 3A, suggesting it was the direct target.[6][11][12] However, subsequent research failed to demonstrate a direct binding interaction between this compound and the 3A protein.[13]

The current understanding is that this compound and its analogs are non-competitive inhibitors that target a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB) .[4][5][8] This lipid kinase is a crucial component of the viral replication machinery, as it is recruited by the viral 3A protein to generate phosphatidylinositol 4-phosphate (PI4P)-enriched lipid microenvironments in the host cell cytoplasm. These PI4P-rich organelles serve as the scaffold for the assembly of the viral replication complexes. By inhibiting PI4KIIIβ, this compound-like compounds prevent the formation of these specialized replication organelles, thereby halting viral RNA synthesis.[4][8] The resistance mutations observed in the viral 3A protein are thought to reduce the virus's dependency on PI4KIIIβ or alter the 3A-PI4KIIIβ interaction.[4][9]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound targeting host PI4KIIIβ.

Experimental Protocols and Workflows

The evaluation of this compound and its analogs relies on a set of standardized in vitro virology assays.

Key Experimental Protocols

1. Cytopathic Effect (CPE) Reduction Assay: This is a high-throughput primary screening assay to determine a compound's ability to protect cells from virus-induced death.[14][15]

-

Cell Plating: Seed a suitable host cell line (e.g., HeLa, Vero) in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., eight half-log₁₀ concentrations, from 100 µM to 0.032 µM) in cell culture medium.

-

Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus (e.g., multiplicity of infection of 0.1). Include cell-only (for cytotoxicity), virus-only (positive control), and untreated (negative control) wells.

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) until at least 80% CPE is observed in the virus control wells (typically 2-4 days).

-

Quantification: Assess cell viability using a colorimetric reagent such as Neutral Red or MTT. The absorbance is read on a plate reader.

-

Data Analysis: Calculate the EC₅₀ and CC₅₀ values by performing a regression analysis of the dose-response curves.

2. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, providing a more quantitative measure of infectivity.

-

Cell Plating: Prepare confluent monolayers of host cells in 6-well or 12-well plates.

-

Infection: Adsorb a low dose of virus (e.g., 50-100 plaque-forming units per well) onto the cell monolayers for 1 hour.

-

Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

-

Incubation: Incubate the plates until distinct plaques are visible.

-

Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The IC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

3. Virus Yield Reduction Assay: This assay directly quantifies the amount of infectious virus produced in the presence of a compound.[15]

-

Protocol: Treat and infect cell monolayers with the virus at a high multiplicity of infection in the presence of different compound concentrations.

-

Harvesting: After a single replication cycle (e.g., 8-24 hours), harvest the cells and supernatant and release the virus through freeze-thaw cycles.

-

Titration: Determine the titer of the produced virus from each sample by performing a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: The EC₉₀ or EC₉₉ (concentrations that reduce viral yield by 90% or 99%) are often calculated to assess potency.

General Experimental Workflow

The discovery and characterization of novel this compound-like compounds typically follow a structured workflow, from initial screening to detailed mechanism-of-action studies.

Caption: A typical workflow for antiviral drug discovery and characterization.

Clinical Development and Limitations

Despite promising in vitro activity, the clinical development of this compound was ultimately unsuccessful.[4]

-

Intranasal Administration: Trials using intranasal sprays for naturally occurring colds did not show consistent, statistically significant therapeutic effects.[16][17] Prophylactic trials against experimental rhinovirus infection also failed to significantly reduce infection or illness.[18][19]

-

Oral Administration: Oral formulations were hampered by very poor bioavailability.[3]

-

Adverse Effects: Gastrointestinal side effects, including nausea and vomiting, were common with oral administration.[4]

These limitations underscore the challenges in translating potent in vitro activity into clinical efficacy, particularly for respiratory viruses. However, the knowledge gained from this compound has been invaluable, guiding the development of new analogs and solidifying PI4KIIIβ as a promising host-directed target for broad-spectrum picornavirus inhibitors.[8]

References

- 1. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that this compound targets multiple components of the rhinovirus 14 replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Controlled trial of this compound against natural rhinovirus infections in a community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Efficacy of Enviroxime: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of Enviroxime, an early benzimidazole-derived antiviral compound. It covers its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and details the experimental protocols used in seminal research. The document aims to serve as a comprehensive resource for professionals in the fields of virology and antiviral drug development.

Core Mechanism of Action

Initial research into this compound's antiviral properties identified it as a potent inhibitor of rhinovirus and enterovirus replication.[1][2] The primary mechanism of action was pinpointed to the viral nonstructural protein 3A.[1][3][4]

-

Target: this compound specifically targets the 3A protein of picornaviruses, such as poliovirus and rhinovirus.[1][5] This protein is crucial for the viral life cycle.

-

Effect: The compound inhibits a function of the 3A protein that is essential for viral RNA replication.[4] Specifically, studies demonstrated that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[1][3]

-

Resistance: A key finding in early studies was that viral resistance to this compound could be conferred by single-nucleotide substitutions in the 3A coding region, leading to a single amino acid change.[1][3] This provided strong evidence that the 3A protein is the direct or indirect target of the drug.[5][6][7]

Quantitative Data Presentation

The initial evaluation of this compound yielded promising in vitro data, though this potency did not translate effectively into clinical settings.

This table summarizes the minimal inhibitory concentration (MIC), minimal toxic concentration (MTC), and the resulting therapeutic index (TI) of this compound against Poliovirus and Rubella virus in various cell lines. The data indicates a high margin of safety in these preclinical models, particularly against poliovirus.[2][8]

| Virus | Cell System | MIC (µg/ml) | MTC (µg/ml) | Therapeutic Index (TI) |

| Poliovirus | RD | 0.06 | 16 | 28 |

| L20B | 0.06 | 32 | 54 | |

| Rubella | HeLa | 0.125 | 16 | 14 |

| WISH | 0.125 | 16 | 14 | |

| Data sourced from Al-Khayat ZA, 2012.[2][8] |

The following data demonstrates a dose-dependent reduction in poliovirus plaque formation in L20B cells, with complete inhibition observed at a concentration of 0.125 µg/ml.[2]

| This compound Conc. (µg/ml) | Average Plaque Count | Ratio of Plaque Formed (Untreated/Treated) |

| 0 | 46 | 1 |

| 0.03 | 34 | 1.35 |

| 0.06 | 3 | 15.3 |

| 0.125 | 0 | Not Applicable |

| Data sourced from Al-Khayat ZA, 2012.[2] |

Despite strong in vitro results, clinical trials in human volunteers yielded inconsistent and generally disappointing outcomes. The drug failed to demonstrate a consistent, statistically significant therapeutic effect against rhinovirus infections.[9][10][11][12]

| Study | Virus Challenge | Administration | Key Findings |

| Phillpotts et al., 1983[9] | Rhinovirus type 9 | Intranasal spray (6x/day) | Statistically significant reduction in clinical score on day 5, but not in total clinical score or nasal secretion quantity. |

| Hayden et al., 1982[12] | Rhinovirus type 39 | Prophylactic intranasal spray | Did not significantly reduce infection or illness rates. Infection rates were 89% for the this compound group vs. 100% for placebo. |

| Miller et al., 1985[10][11] | Natural rhinovirus infections | Intranasal | No consistent statistically significant differences between treated and untreated groups; no therapeutic effect was demonstrated. |

Experimental Protocols

Detailed methodologies were crucial for establishing this compound's mechanism and efficacy profile.

This workflow was central to discovering that this compound targets the 3A protein.

-

Viruses and Cell Lines: Poliovirus type 1 and human rhinovirus type 14 were propagated in HeLa cells.[1]

-

Drug Resistance Selection: To identify the drug's target, resistant viral mutants were selected by passaging the virus in the presence of 1 µg/ml of this compound.[1][3]

-

Genetic Mapping: The genomes of 23 independent resistant mutants were analyzed. Each contained a single nucleotide substitution that resulted in an amino acid change within the 3A coding region.[1][3]

-

Mechanism Confirmation:

-

Dot Blot Analysis: RNA was extracted from infected cells treated with this compound. Dot blot analysis revealed that the synthesis of the viral plus-strand RNA was preferentially inhibited.[1][3]

-

In Vitro Replication Assay: The initiation of plus-strand RNA synthesis was measured by the addition of [32P]uridine to the 3AB protein in crude replication complexes. This compound was shown to inhibit this initiation step.[1][3]

-

This protocol was used to generate the quantitative data on MIC and MTC.[2]

-

Cell Lines: L20B (murine) and RD (human) cells were used for poliovirus. HeLa (human) and WISH (human) cells were used for rubella virus.[2]

-

Minimal Toxic Concentration (MTC) Assay:

-

Confluent cell monolayers in 96-well plates were prepared.

-

Serial two-fold dilutions of this compound were added to the wells in the absence of any virus.

-

Plates were incubated and observed daily for signs of cytotoxicity to determine the highest non-toxic concentration.[8]

-

-

Minimal Inhibitory Concentration (MIC) Assay:

-

Confluent cell monolayers in 96-well plates were prepared.

-

Serial two-fold dilutions of this compound were added to the wells.

-

A standard dose of virus (e.g., 100 TCDID50) was added to each well.

-

Plates were incubated and observed daily for 5 days for the presence of viral Cytopathic Effect (CPE).

-

The MIC was calculated as the concentration of this compound that inhibited CPE in 50% of the wells.[2][8]

-

This protocol outlines the design of a key early clinical study.

-

Study Design: A double-blind, placebo-controlled therapeutic trial.[9]

-

Participants: Healthy adult volunteers.

-

Virus Challenge: Volunteers were challenged with human rhinovirus type 9.[9]

-

Treatment Regimen: Medication (this compound or placebo) was administered as an intranasal spray. Dosing began 44 hours after the virus challenge and was given six times a day.[9]

-

Efficacy Endpoints: The primary measures of efficacy were daily clinical scores (based on symptom severity) and the total weight of nasal secretions collected.[9]

Conclusion

The initial studies of this compound painted a dual picture. On one hand, it was a potent inhibitor of picornavirus replication in vitro, and the investigation into its mechanism provided invaluable insights, establishing the viral protein 3A as a viable antiviral target.[1][3][4] On the other hand, this preclinical promise did not translate into a clear clinical benefit in human trials for the common cold.[10][11][12] The disparity has been partly attributed to the compound's high hydrophobicity and poor water insolubility, which likely hampered effective delivery to the site of infection in the nasal mucosa.[13] While this compound itself did not proceed to become a clinical antiviral, its story underscores the critical importance of drug delivery and bioavailability in antiviral development and solidifies its legacy as a crucial chemical probe for studying the function of the enterovirus 3A protein.

References

- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic activity of this compound against rhinovirus infection in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Controlled trial of this compound against natural rhinovirus infections in a community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Structure-Activity Relationship of Enviroxime Derivatives: A Technical Guide for Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a potent benzimidazole derivative that has demonstrated broad-spectrum antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other significant human diseases.[1][2] Despite its promising in vitro efficacy, clinical development of this compound was hampered by poor oral bioavailability and undesirable side effects.[3] This has spurred further research into the synthesis and evaluation of this compound derivatives with improved pharmacokinetic profiles and retained or enhanced antiviral potency. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their mechanism of action, quantitative antiviral data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Viral 3A Protein

The antiviral activity of this compound and its derivatives is primarily attributed to their interaction with the viral non-structural protein 3A.[1][3] This protein plays a crucial role in the picornavirus replication cycle. The proposed mechanism involves the inhibition of viral RNA synthesis.[4] Specifically, these compounds are thought to interfere with the formation or function of the viral replication complex.[4] Studies with this compound-resistant mutants of poliovirus and human rhinovirus 14 have consistently shown mutations in the 3A protein, confirming it as the molecular target.[3][4] The binding of this compound-like compounds to the 3A protein can interfere with viral polyprotein processing and the recruitment of host factors, such as phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), to the replication complexes.[4]

Figure 1: Proposed mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to identify the key structural features of this compound derivatives that are critical for their antiviral activity and to improve their drug-like properties. These studies have primarily focused on modifications at the C2 position of the benzimidazole ring and the introduction of a vinylacetylene moiety.

C2-Substituted Analogs

Modifications at the C2 position of the benzimidazole core have a significant impact on antiviral potency. Key findings include:

-

Primary Amino Group: A primary amino group at the C2 position is generally associated with the highest antiviral activity.

-

Steric Hindrance: Larger substituents at the C2 position can lead to a decrease in activity, likely due to steric hindrance that disrupts the optimal conformation for binding to the 3A protein.

Vinylacetylene Benzimidazoles

A series of vinylacetylene analogs of this compound were synthesized to explore the impact of this moiety on antiviral activity and pharmacokinetic properties.[1][3][5]

-

Potent Activity: Many vinylacetylene derivatives exhibit potent in vitro activity against a range of rhinoviruses and enteroviruses.[3]

-

Oral Bioavailability: The introduction of a p-fluoro substituent on the phenyl ring of the vinylacetylene benzimidazole backbone was found to significantly improve oral bioavailability in animal models.[3][5] This highlights the importance of incorporating fluorine in drug design to modulate metabolic stability and absorption.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of this compound and some of its key derivatives against various picornaviruses. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit viral replication by 50%.

| Compound | Virus | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 0.2 | [2] |

| Disoxaril | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 0.3 | [2] |

| Arildone | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 2.7 | [2] |

| Guanidine | Poliovirus type 1 (Mahoney) | Plaque Inhibition | FL cells | 200 | [2] |

Table 1: Antiviral Activity of this compound and Other Picornavirus Inhibitors

| Compound Class | Key Structural Feature | General Activity Trend | Reference |

| C2-Substituted Analogs | Primary amino group at C2 | Most active | |

| C2-Substituted Analogs | Bulky groups at C2 | Reduced activity | |

| Vinylacetylene Benzimidazoles | Vinylacetylene moiety | Potent antiviral activity | [1][3] |

| Vinylacetylene Benzimidazoles | p-Fluoro substitution on phenyl ring | Improved oral bioavailability | [3][5] |

Table 2: Summary of Structure-Activity Relationships for this compound Derivatives

Experimental Protocols

The evaluation of the antiviral activity of this compound derivatives typically involves cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation.

Plaque Reduction Assay

This is a quantitative assay that determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., HeLa or FL cells) in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the test compound.

-

Overlay medium (e.g., medium containing agarose or methylcellulose).

-

Crystal violet staining solution.

Procedure:

-

Seed 6-well plates with host cells and grow to confluency.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates at the optimal temperature for viral replication until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the IC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cells (e.g., HeLa cells) in 96-well plates.

-

Virus stock.

-

Serial dilutions of the test compound.

-

Cell viability reagent (e.g., XTT, MTT, or a luminescent ATP-based assay).[6]

Procedure:

-

Seed 96-well plates with host cells.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with the virus. Include uninfected cell controls and virus-infected controls without the compound.

-

Incubate the plates until significant CPE is observed in the virus control wells.

-

Add the cell viability reagent to all wells and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.

Figure 2: General workflow for in vitro antiviral assays.

Conclusion

The study of this compound derivatives has provided valuable insights into the SAR of benzimidazole-based antiviral agents. The identification of the viral 3A protein as the molecular target offers a clear direction for rational drug design. Key takeaways for future drug development efforts include the importance of the C2-primary amino group for potency and the utility of strategic fluorination to enhance pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of novel this compound analogs with the potential to yield a clinically effective treatment for picornavirus infections. Further exploration of the vinylacetylene benzimidazoles, particularly those with substitutions that improve metabolic stability and safety profiles, represents a promising avenue for the development of next-generation antipicornaviral drugs.

References

- 1. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antirhino/enteroviral vinylacetylene benzimidazoles: a study of their activity and oral plasma levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.jp]

Methodological & Application

Application Notes and Protocols: Enviroxime Plaque Reduction Assay for Rhinovirus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral activity of enviroxime against human rhinoviruses (HRV). This compound is a benzimidazole derivative that has been shown to inhibit the replication of a broad range of rhinovirus serotypes. Its mechanism of action involves the targeting of the viral non-structural protein 3A, which plays a crucial role in the formation of the viral replication complex and the manipulation of host cell pathways. The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and is a reliable tool for determining the efficacy of antiviral compounds. Here, we present a step-by-step methodology, guidance on data analysis, and a summary of expected results based on available literature.

Introduction

Human rhinoviruses are the most frequent causative agents of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The high number of rhinovirus serotypes makes vaccine development challenging, highlighting the need for effective antiviral therapies.

This compound has demonstrated significant in vitro activity against a wide array of rhinovirus serotypes. It inhibits viral replication by targeting the viral protein 3A.[1][2][3] This protein is essential for the establishment of viral replication complexes, which are platforms for viral RNA synthesis. The 3A protein interacts with host cell factors, including Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1), to remodel intracellular membranes and facilitate viral replication. By interfering with the function of the 3A protein, this compound effectively disrupts the viral life cycle.

The plaque reduction assay is a quantitative method used to determine the number of infectious virus particles, or plaque-forming units (PFU), in a sample. This assay is instrumental in assessing the antiviral activity of a compound by measuring the reduction in the number of plaques in the presence of the drug compared to an untreated control.

Data Presentation

| Rhinovirus Serotype | This compound Concentration (µg/mL) | Percent Plaque Reduction (%) | EC50 (µg/mL) |

| Rhinovirus 14 (HRV-14) | 0.01 | 25 | 0.04 |

| 0.05 | 60 | ||

| 0.1 | 85 | ||

| 0.5 | 98 | ||

| Rhinovirus 39 (HRV-39) | 0.01 | 20 | 0.05 |

| 0.05 | 55 | ||

| 0.1 | 80 | ||

| 0.5 | 95 |

Note: The data in this table are illustrative and may not represent actual experimental results. Researchers should generate their own data for specific rhinovirus serotypes and experimental conditions.

Experimental Protocols

Plaque Reduction Assay Protocol

This protocol is designed for determining the antiviral activity of this compound against susceptible rhinovirus serotypes using HeLa cells.

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Rhinovirus stock of a known titer (e.g., HRV-14, HRV-39)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Agarose (for overlay)

-

Neutral Red or Crystal Violet stain

-

6-well or 12-well cell culture plates

-

CO2 incubator (33-35°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

One day before the assay, seed the HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in EMEM containing 2% FBS. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%). A range of concentrations should be tested to determine the EC50 (e.g., 0.01, 0.1, 1, 10 µg/mL).

-

-

Virus Infection:

-

On the day of the experiment, when the HeLa cell monolayer is confluent, aspirate the growth medium from the wells.

-

Wash the cell monolayer once with PBS.

-

Prepare a virus dilution in serum-free EMEM to yield approximately 50-100 PFU per well.

-

Infect the cells by adding the virus dilution to each well.

-

Incubate the plates at 33-35°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

-

This compound Treatment and Overlay:

-

While the virus is adsorbing, prepare the agarose overlay. Melt a 2% agarose solution and cool it to 42-45°C. Mix it 1:1 with 2X EMEM containing 4% FBS and the appropriate concentrations of this compound.

-

After the adsorption period, aspirate the virus inoculum from the wells.

-

Gently add the agarose overlay containing the different concentrations of this compound to the respective wells. Include a "virus control" (no this compound) and a "cell control" (no virus, no this compound).

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

After the incubation period, the plaques can be visualized by staining.

-

For Neutral Red Staining: Add a solution of Neutral Red (e.g., 0.01%) in PBS to the overlay and incubate for 2-4 hours at 37°C. Carefully remove the overlay and count the plaques.

-

For Crystal Violet Staining: First, fix the cells by adding a 10% formalin solution for at least 30 minutes. Then, remove the overlay and stain the cell monolayer with a 0.5% Crystal Violet solution for 10-15 minutes. Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow of the this compound Plaque Reduction Assay.

Signaling Pathway Diagram

References

- 1. Rhinovirus C replication is associated with the endoplasmic reticulum and triggers cytopathic effects in an in vitro model of human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Changes in Proteins 2B and 3A Mediate Rhinovirus Type 39 Growth in Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhinovirus RNA Polymerase: Structure, Function, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Enviroxime Efficacy Using Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative with potent antiviral activity against a broad spectrum of rhinoviruses and enteroviruses, the causative agents of the common cold and various other illnesses.[1][2] Its mechanism of action involves the inhibition of viral RNA replication by targeting the non-structural viral protein 3A.[2][3] This protein is essential for the formation of viral replication organelles, and this compound's interference with its function effectively halts the viral life cycle.[4][5] These application notes provide detailed protocols for utilizing cell culture models to assess the efficacy of this compound and similar antiviral compounds.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for the accurate determination of antiviral efficacy. The following cell lines are commonly used for the propagation of rhinoviruses and enteroviruses and are suitable for testing this compound's activity.

| Cell Line | Description | Recommended Viruses |

| HeLa | Human cervical adenocarcinoma cells | Rhinoviruses, Poliovirus, various Enteroviruses[6][7] |

| RD | Human rhabdomyosarcoma cells | Enteroviruses (e.g., EV-D68, EV-A71), Poliovirus[8][9] |

| Vero | African green monkey kidney epithelial cells | Enteroviruses (e.g., EV-A71)[2] |

| A549 | Human lung carcinoma cells | Rhinoviruses, EV-D68[9] |

| L20B | Murine cells expressing the human poliovirus receptor | Poliovirus |

| HIO | Human Intestinal Organoids | Enterovirus A71 (EV-A71)[8] |

Quantitative Data Summary: this compound Efficacy

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various rhinovirus and enterovirus serotypes in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Enterovirus D68 (EV-D68) | RD | 0.27 ± 0.23 | 66 ± 28 | 240 | [9] |

| Enterovirus D68 (EV-D68) | A549 | 0.77 ± 1.1 | 68 ± 13 | 89 | [9] |

| Enterovirus D68 (EV-D68) | HeLa-Ohio-1 | 1.7 ± 0.72 | 78 ± 24 | 45 | [9] |

| Enterovirus 71 (EV-A71) | RD | 0.06 ± 0.001 (CPE) | >10 | >167 | [8] |

| Enterovirus 71 (EV-A71) | RD | 0.2 ± 0.04 (RNA) | >10 | >50 | [8] |

| Enterovirus 71 (EV-A71) | HIO | 0.4 ± 0.2 (CPE) | 1.9 ± 0.3 | 4.75 | [8] |

| Enterovirus 71 (EV-A71) | HIO | 1.4 ± 0.3 (RNA) | 1.9 ± 0.3 | 1.36 | [8] |